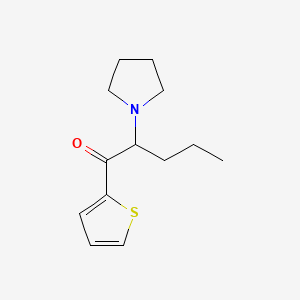

2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one

Übersicht

Beschreibung

2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one is a synthetic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, featuring a pyrrolidine ring and a thiophene moiety, makes it an interesting subject for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one typically involves the reaction of a thiophene derivative with a pyrrolidine derivative under specific conditions. One common method is the nucleophilic substitution reaction, where the thiophene derivative is treated with a pyrrolidine derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency and selectivity of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Psychoactive Substance Studies

Research indicates that 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one exhibits stimulant properties akin to other cathinones. It has been studied for its effects on neurotransmitter systems, particularly dopamine and serotonin pathways. These studies are crucial for understanding the compound's potential impact on mood and behavior, which mirrors the effects of other stimulants .

Structure-Activity Relationship Exploration

The compound serves as a candidate for exploring structure-activity relationships within substituted cathinones. Its unique structure allows researchers to investigate how variations in chemical composition affect biological activity, receptor binding affinities, and overall pharmacological properties .

Forensic Toxicology

Due to its psychoactive nature, this compound may be utilized as a reference standard in forensic toxicology. Its identification in biological samples can assist in understanding patterns of substance abuse and the implications of its use in various contexts .

Interaction Studies

Studies have focused on the compound's binding affinity to various neurotransmitter transporters and receptors. It has shown interaction with dopamine and serotonin transporters, suggesting that it may influence mood and behavior similarly to other stimulants. Understanding these interactions is vital for assessing the risks associated with its use .

Cytotoxic Effects

Emerging research suggests potential cytotoxic effects of this compound. Caution is advised in handling this compound due to its psychoactive nature and possible adverse effects on cellular health .

Wirkmechanismus

The mechanism of action of 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Pyrrolidin-1-yl)-1-(phenyl)pentan-1-one: Similar structure but with a phenyl group instead of a thiophene moiety.

2-(Pyrrolidin-1-yl)-1-(furan-2-yl)pentan-1-one: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties

Biologische Aktivität

2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one, also known as alpha-Pyrrolidinovalerothiophenone or alpha-PVT, is a synthetic compound classified under substituted cathinones. Its molecular formula is , with a molecular weight of 237.36 g/mol. The compound features a pyrrolidine ring and a thiophene moiety, which contribute to its unique chemical properties and biological activities. This article explores the biological activity of this compound, highlighting its interactions with neurotransmitter systems, potential cytotoxic effects, and implications for research.

Chemical Structure

The structural configuration of this compound includes:

- A pyrrolidine ring

- A thiophene ring

- A pentanone chain

This unique structure is significant for its pharmacological properties, particularly in relation to its stimulant effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic routes may vary, they generally require careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. The compound is primarily used for research purposes and is not intended for therapeutic applications in humans or animals.

Stimulant Properties

Research indicates that this compound exhibits stimulant properties akin to other cathinones. It has been shown to interact with neurotransmitter systems, particularly those involving dopamine and serotonin . These interactions suggest that the compound may influence mood and behavior similarly to other stimulants.

Neurotransmitter Interaction

The compound's binding affinity to neurotransmitter transporters has been a focal point of study:

- Dopamine Transporters (DAT) : It shows significant interaction, potentially leading to increased dopamine levels in the synaptic cleft.

- Serotonin Transporters (SERT) : Similar binding affinities have been observed, indicating a possible role in serotonin modulation.

These interactions underline the importance of understanding the compound's effects on mood regulation and potential psychoactive properties.

Cytotoxic Effects

Some studies have suggested that this compound may exhibit cytotoxic effects. This raises concerns regarding safety and handling, especially in research settings where exposure may occur. The need for caution is emphasized due to its psychoactive nature.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(pyrrolidin-1-yl)-7-(thiophen-2-yl)heptan-1-one | Structure | Longer carbon chain; potential for different biological activity |

| α-Pyrrolidinovalerothiophenone | Structure | Variations in side chain length; distinct pharmacological properties |

| 4-Methyl-a-pyrrolidinohexanophenone | Structure | Methyl substitution alters potency and receptor interaction |

| 4-Fluoro-a-PVP | Structure | Fluorine substitution affects metabolic stability and potency |

These compounds illustrate the diversity within the class of pyrrolidine derivatives while emphasizing the unique structural characteristics of this compound that may influence its biological activity.

Interaction Studies

Several studies have focused on the interaction of this compound with various neurotransmitter receptors:

- Dopamine Receptor Binding : Research has indicated that this compound binds effectively to dopamine receptors, potentially leading to increased dopaminergic activity.

- Serotonin Modulation : Its interaction with serotonin receptors suggests implications for mood disorders and behavioral changes.

In Vitro Studies

In vitro experiments have demonstrated varying degrees of cytotoxicity across different cell lines, highlighting the need for further investigation into its safety profile:

- For example, studies on cell viability have shown that concentrations above a certain threshold can lead to significant reductions in cell survival rates.

Eigenschaften

IUPAC Name |

2-pyrrolidin-1-yl-1-thiophen-2-ylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NOS/c1-2-6-11(14-8-3-4-9-14)13(15)12-7-5-10-16-12/h5,7,10-11H,2-4,6,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSRPGUQJAKBLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C1=CC=CS1)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857020 | |

| Record name | 2-(1-Pyrrolidinyl)-1-(2-thienyl)-1-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400742-66-6 | |

| Record name | 2-(1-Pyrrolidinyl)-1-(2-thienyl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400742-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-PVT | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-Pyrrolidinyl)-1-(2-thienyl)-1-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-PYRROLIDINOVALEROTHIOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JA2K09914 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does α-PVT interact with neurotransmitter transporters, and what are the downstream effects?

A1: α-PVT acts as an inhibitor and substrate for human monoamine transporters, primarily targeting the dopamine transporter (hDAT), norepinephrine transporter (hNET), and serotonin transporter (hSERT) [, ]. This interaction disrupts normal neurotransmitter reuptake, leading to increased extracellular concentrations of dopamine, norepinephrine, and serotonin. The resulting overstimulation of these neurotransmitter systems contributes to the stimulant and euphoric effects associated with α-PVT use []. Studies have shown that α-PVT displays a higher potency at hNET compared to hDAT and hSERT, suggesting a potential for unique pharmacological effects compared to other cathinones [].

Q2: What are the key metabolic pathways involved in the breakdown of α-PVT in humans?

A2: In vitro studies using pooled human liver microsomes (pHLM) and S9 fraction (pS9) have identified several metabolic pathways for α-PVT []. These include hydroxylation of the pyrrolidine ring and thiophene ring, as well as the formation of lactams. Additionally, α-PVT can undergo oxidative metabolism via cytochrome P450 (CYP) enzymes, with CYP1A2, CYP2C9, and CYP2C19 playing significant roles in its hepatic clearance []. These metabolic processes ultimately lead to the formation of various metabolites that can be detected in urine, providing insights into α-PVT consumption.

Q3: What is the relationship between the chemical structure of α-PVT and its pharmacological activity?

A3: Structure-activity relationship (SAR) studies have demonstrated that modifications to the α-carbon chain length in substituted cathinones, including α-PVT, influence their binding affinity and potency at monoamine transporters []. Generally, increasing the α-carbon chain length enhances the affinity for hDAT, hNET, and hSERT, ultimately impacting their stimulant effects. Additionally, the presence of specific substituents on the aromatic ring can further modulate their pharmacological properties, affecting their potency, selectivity, and metabolic profiles [].

Q4: What are the potential risks and concerns associated with α-PVT use based on the available scientific evidence?

A4: The pharmacological properties of α-PVT, particularly its potent interaction with monoamine transporters, raise concerns regarding its abuse potential and potential for adverse effects []. The disruption of neurotransmitter homeostasis caused by α-PVT can contribute to various physiological and psychological effects, including cardiovascular complications, agitation, paranoia, and hallucinations []. Moreover, the limited research on long-term effects and potential toxicity of α-PVT necessitates further investigation to fully understand its risks to human health.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.